
1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde
説明
1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde is a benzimidazole derivative, a class of compounds known for their diverse biological activities and applications in various fields. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in medicinal chemistry due to their potential therapeutic properties.
準備方法
The synthesis of 1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylbenzylamine with o-phenylenediamine in the presence of an aldehyde, followed by cyclization to form the benzimidazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反応の分析
1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde. For instance, a study demonstrated that derivatives of benzimidazole, including this compound, exhibited significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent inhibitory effects on cell proliferation .
Table 1: Anticancer Activity of this compound Derivatives
Antifungal and Antibacterial Activities
The compound has also shown promising antifungal and antibacterial properties. In vitro studies have indicated that it possesses significant activity against pathogenic fungi and bacteria, making it a candidate for further development as an antimicrobial agent .
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Streptococcus faecalis | 8 | |
Staphylococcus aureus | 4 | |
Candida albicans | 64 |
Case Studies
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer efficacy of various benzimidazole derivatives, including this compound. The study reported that this compound induced significant apoptosis in MDA-MB-231 cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Antimicrobial Potential
In another investigation focusing on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus and Candida albicans. Results showed that it effectively inhibited growth at low concentrations, suggesting its potential use in treating infections caused by drug-resistant strains .
作用機序
The mechanism of action of 1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the compound’s structure.
類似化合物との比較
1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde can be compared with other benzimidazole derivatives, such as:
- 2-(1H-benzimidazol-2-yl)phenol
- 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole
- 1,2-diphenyl-1H-benzimidazole
- 2-(1-phenyl-1H-benzimidazol-2-yl)phenol
- 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole These compounds share a similar benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential applications.
生物活性
1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antiproliferative, antimicrobial, and antifungal activities, supported by recent research findings and data.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
It features a benzimidazole core substituted with a 4-methylbenzyl group and an aldehyde functional group, which contributes to its biological activity.
Antiproliferative Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluating various benzimidazole derivatives found that this compound exhibited significant antiproliferative effects against several cancer cell lines. The IC50 values demonstrated strong activity, particularly against the MDA-MB-231 breast cancer cell line, with values reported in the low micromolar range.
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 16.38 |
A549 (lung cancer) | 0.54 |
These findings suggest that this compound can effectively inhibit cancer cell proliferation, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies have shown that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Antibacterial Activity
The minimum inhibitory concentration (MIC) values indicate its effectiveness against various bacterial strains:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Methicillin-resistant S. aureus | 4 |
Streptococcus faecalis | 4 |
Compared to standard antibiotics like amikacin, the compound demonstrated competitive efficacy, suggesting its potential use in treating bacterial infections .
Antifungal Activity
The antifungal efficacy was evaluated against common pathogens such as Candida albicans and Aspergillus niger, yielding MIC values of approximately 64 μg/mL for both strains. These results indicate moderate antifungal activity, warranting further investigation into its therapeutic applications .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular targets that regulate cell proliferation and survival. Molecular docking studies have suggested that the compound may inhibit key enzymes involved in DNA replication and repair processes, contributing to its antiproliferative effects .
Case Studies
Several case studies have highlighted the clinical relevance of benzimidazole derivatives, including this compound. For instance:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with benzimidazole derivatives showed promising results in tumor reduction and improved patient outcomes.
- Antimicrobial Resistance : In another study, the use of benzimidazole derivatives was explored as a novel approach to combat antibiotic-resistant bacterial strains, with significant reductions in bacterial load observed in treated subjects.
These case studies underscore the potential of this compound in clinical settings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in the presence of Na₂S₂O₅ in DMF, followed by benzylation using 4-methylbenzyl chloride. Reaction optimization should focus on catalyst selection (e.g., MnO₂ for oxidation steps, achieving ~85% yield in dichloromethane) and temperature control (e.g., 50°C for 5.5 hours with Ru-based catalysts) to minimize side products . Solvent polarity and stoichiometric ratios of intermediates (e.g., aldehyde precursors) are critical for regioselectivity .
Q. What key spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for confirming the benzimidazole core and substituent orientation, with mean C–C bond lengths of 0.002 Å and R-factor <0.06 . Complementary techniques include:
- ¹H/¹³C NMR : To verify methylbenzyl substitution patterns (e.g., aromatic proton splitting at δ 7.2–8.1 ppm).
- FT-IR : To identify the aldehyde stretch (~1680 cm⁻¹) and benzimidazole N–H vibrations (~3400 cm⁻¹) .
- Mass Spectrometry : For molecular ion ([M+H]⁺) validation and fragmentation analysis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation of fine powders; work in a fume hood. First-aid measures for skin contact include immediate washing with water and medical consultation. The compound’s safety data sheet (SDS) highlights 100% purity risks, requiring strict waste disposal protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies for benzimidazole derivatives?
- Methodological Answer : Discrepancies in catalytic yields (e.g., 70% vs. 85% for MnO₂ vs. Ru systems) arise from solvent polarity, substrate accessibility, and catalyst loading. Systematic comparison using Design of Experiments (DoE) can isolate variables like temperature, solvent (dichloromethane vs. DMF), and catalyst-to-substrate ratios. Multivariate analysis (e.g., PCA) helps identify dominant factors .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electrophilic aldehyde reactivity and steric effects from the 4-methylbenzyl group. Solvent-dependent simulations (e.g., COSMO-RS) predict nucleophilic attack sites, validated by experimental kinetic studies. Software like COMSOL Multiphysics integrates reaction kinetics with transport phenomena for scale-up predictions .
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?
- Methodological Answer : SCXRD reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that stabilize the crystal lattice. Modifying the methylbenzyl group’s para-substituent (e.g., –OH, –OCH₃) alters packing efficiency and solubility. Molecular docking studies using the crystal structure as a template can predict binding affinities to biological targets (e.g., kinases) .
Q. What experimental designs optimize reaction parameters for scale-up synthesis?
- Methodological Answer : Factorial designs (e.g., 2³ full factorial) test temperature (40–60°C), catalyst loading (1–5 mol%), and solvent volume (10–30 mL). Response Surface Methodology (RSM) models nonlinear relationships between variables, while in-line PAT (Process Analytical Technology) tools (e.g., ReactIR) monitor aldehyde formation in real time .
Q. Data Contradiction Analysis
Q. Why do solubility predictions (Log S) conflict with experimental observations for this compound?
- Methodological Answer : Predicted Log S values often underestimate the impact of crystal packing (e.g., polymorphic forms) and hydrogen-bonding capacity. Experimental validation via shake-flask assays in buffered solutions (pH 1–7.4) accounts for ionization effects. Hansen Solubility Parameters (HSPs) refine predictions by correlating solubility with dispersion forces and polarity .
Q. How can researchers address discrepancies in reported CYP enzyme inhibition data?
- Methodological Answer : Variations in assay conditions (e.g., human vs. rat liver microsomes, substrate concentration) lead to conflicting IC₅₀ values. Standardize assays using recombinant CYP isoforms (e.g., CYP3A4) and control for time-dependent inhibition (TDI) via pre-incubation studies. Meta-analysis of published datasets identifies outliers and consensus inhibition profiles .
Q. Methodological Tools & Innovations
Q. What role does AI play in accelerating the discovery of benzimidazole-based therapeutics?
- Methodological Answer : Machine learning (ML) models trained on benzimidazole SAR datasets predict novel derivatives with optimized Log P (1.5–3.5) and ADMET profiles. Generative adversarial networks (GANs) propose structurally diverse candidates, while automated high-throughput screening (HTS) validates hits in silico before synthesis .
特性
IUPAC Name |
1-[(4-methylphenyl)methyl]benzimidazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-6-8-13(9-7-12)10-18-15-5-3-2-4-14(15)17-16(18)11-19/h2-9,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLJKKLRCGLZRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359417 | |
Record name | 1-(4-METHYLBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537010-30-3 | |
Record name | 1-[(4-Methylphenyl)methyl]-1H-benzimidazole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537010-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-METHYLBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。